molecular formula C8H2Br2S3 B1312789 4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene CAS No. 67061-69-2

4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B1312789
CAS No.: 67061-69-2
M. Wt: 354.1 g/mol
InChI Key: UTKPZZGBROTDKR-UHFFFAOYSA-N
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Description

2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene is a bis-brominated derivative of thieno[3,2-b:2’,3’-d]thiophene. This compound is known for its unique electronic properties due to its planar, conjugated, sulfur-rich, and highly thermally stable structure. It contains three annulated thiophene rings and is one of the six isomers of dithieno[3,2-b:2’,3’-d]thiophene .

Biochemical Analysis

Biochemical Properties

2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The planar and rigid structure of 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene allows for intense electronic absorption and good hole mobility, which are crucial for its function in biochemical reactions. The sulfur-rich nature of the compound also contributes to its high stability and efficiency in charge injection in solid-state applications .

Cellular Effects

2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with cellular components at the molecular level allows it to influence these processes significantly. For instance, its interaction with specific proteins can lead to changes in gene expression, thereby affecting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene involves its binding interactions with biomolecules. The compound’s planar and conjugated structure allows it to form stable interactions with enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, further influencing cellular processes. The sulfur-rich nature of the compound also contributes to its ability to form strong binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene remains stable under various conditions, maintaining its biochemical properties over extended periods. Any degradation of the compound can lead to changes in its effects on cellular function .

Dosage Effects in Animal Models

The effects of 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene vary with different dosages in animal models. At lower doses, the compound can effectively modulate cellular processes without causing adverse effects. At higher doses, 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene can exhibit toxic effects, leading to cellular damage and other adverse outcomes. It is essential to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing any potential toxicity .

Metabolic Pathways

2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability. The sulfur-rich nature of the compound also plays a role in its involvement in metabolic pathways .

Transport and Distribution

The transport and distribution of 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene within cells and tissues are crucial for its function. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells. These interactions can affect the compound’s activity and overall effectiveness in modulating cellular processes .

Subcellular Localization

2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene exhibits specific subcellular localization, which is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells. This localization allows 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene to interact with specific biomolecules, influencing its activity and overall function .

Chemical Reactions Analysis

2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include N-Bromosuccinimide for bromination and tetracyanoethylene oxide for further functionalization . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Properties

IUPAC Name

4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Br2S3/c9-5-1-3-7(12-5)8-4(11-3)2-6(10)13-8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKPZZGBROTDKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1SC3=C2SC(=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Br2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464223
Record name 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67061-69-2
Record name 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIBROMODITHIENO[3,2-B:2',3'-D]THIOPHENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,6-Dibromo-dithieno[3,2-b;2′,3′-d]thiophene was prepared according to a procedure described in G. F. Pedulli, M. Tiecco, M. Guera, G. Martelli and P. Zanirato, J. C. S. Perkin II, 1978, 212. 2,6-Dibromo-dithieno[3,2-b;2′,3′-d]thiophene (0.5 g, 1.4 mmol), triethylamine (15 ml), and a catalytic amount of palladium bis(triphenylphosphine) dichloride and copper iodide were stirred under nitrogen in tetrahydrofuran. The solution was warmed to 60° C. and 4-pentylphenylacetylene (1.1 g, 6.4 mmol) dissolved in tetrahydrofuran (30 ml) was added dropwise over a period of 2 hours. The solution was heated under reflux overnight. The brown solution was poured in to dichloromethane, washed with water, the chlorinated phase was removed, dried over sodium sulphate and evaporated to dryness. The residue was purified by flash column chromatography using petroleum (80-100) followed by dichloromethane as eluant. Evaporation of the appropriate fractions yielded (1) as a bright yellow solid (320 mg). 1H NMR and 13C NMR showed expected signals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 2
Reactant of Route 2
4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 3
4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 4
Reactant of Route 4
4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 5
4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 6
4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Customer
Q & A

Q1: What is the significance of 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene in materials science?

A1: 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene is a crucial building block for synthesizing organic semiconductor materials, particularly for applications in organic photovoltaics (OPVs). Its structure allows for further functionalization, enabling the tuning of optoelectronic properties for enhanced device performance.

Q2: How does the structure of 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene lend itself to the development of new materials?

A2: The presence of two bromine atoms in the 2,6 positions of the dithieno[3,2-b:2',3'-d]thiophene (DTT) core plays a crucial role in its synthetic utility. These bromine atoms act as handles for various chemical transformations, enabling the attachment of diverse molecular units to the DTT core through reactions like Suzuki coupling []. This allows researchers to fine-tune the properties of the resulting materials by incorporating different electron-donating or electron-withdrawing groups.

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